molecular formula C8H14O B13897710 2-(3-Methylcyclopentyl)acetaldehyde

2-(3-Methylcyclopentyl)acetaldehyde

Cat. No.: B13897710
M. Wt: 126.20 g/mol
InChI Key: GVOLJUIKNSUFMB-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentyl)acetaldehyde is an aliphatic aldehyde featuring a cyclopentane ring substituted with a methyl group at the 3-position and an acetaldehyde moiety at the adjacent carbon. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-(3-methylcyclopentyl)acetaldehyde

InChI

InChI=1S/C8H14O/c1-7-2-3-8(6-7)4-5-9/h5,7-8H,2-4,6H2,1H3

InChI Key

GVOLJUIKNSUFMB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)CC=O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Saturation : The cyclopentyl derivative’s smaller, saturated ring likely increases volatility compared to the bulkier cyclohexylidene analogs (Z/E-DMCHA) but reduces it relative to the aromatic 3-methylphenyl derivative .

Analytical Characterization

  • Gas Chromatography (GC): Structural analogs with similar boiling points (e.g., chlorophenyl acetaldehydes) exhibit close GC retention times but are distinguishable via mass spectrometry (MS) fragmentation patterns . For instance, DMCHA isomers produce diagnostic fragments at m/z 152(79) and 109(100) , whereas aromatic derivatives like 2-(3-methylphenyl)acetaldehyde likely fragment via benzylic cleavage.
  • Artifact Considerations : Oxygenated aldehydes, including acetaldehyde derivatives, are prone to artifact formation during GC analysis, particularly in ozone-rich environments .

Research Findings and Implications

  • Pheromone Specificity : The position and stereochemistry of substituents in cyclic acetaldehydes are critical for pheromone efficacy. For example, DMCHA’s unsaturated ring enhances volatility and receptor affinity in beetles, whereas the cyclopentyl analog’s saturated structure may limit its biological role without compensatory functional groups .
  • Analytical Challenges : Compounds with near-identical boiling points (e.g., chlorophenyl acetaldehydes) require MS for differentiation, underscoring the need for high-resolution instrumentation when studying 2-(3-Methylcyclopentyl)acetaldehyde .

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